(Z)-4-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid
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Overview
Description
This compound is a complex organic molecule with several functional groups. It includes a benzylidene group (a type of imine), a thiazolidine ring (a type of heterocyclic compound), a propanamido group (a type of amide), and a hydroxybenzoic acid group (a type of phenolic acid). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. These groups will contribute to the overall shape and properties of the molecule, including its polarity, reactivity, and potential for forming hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications
Antimicrobial Activity
A compound structurally similar to the chemical , namely a derivative of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid, was synthesized and demonstrated good to moderate antimicrobial activity against gram-positive and gram-negative bacteria (Pansare & Devan, 2015). This suggests potential applications of the compound in the development of new antimicrobial agents.
Antibacterial and Antifungal Activity
Another structurally related compound was found to show antibacterial activity, primarily against Gram-positive bacterial strains. The presence of electron-withdrawing substituents at the phenyl ring was found favorable for activity, although the geometry of the molecule did not play a significant role (Trotsko et al., 2018). This could provide a pathway for designing new antibiotics or antifungal agents.
Anticancer Activity
Compounds from the same family as the chemical were also tested for anticancer activity. Certain derivatives demonstrated potential anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010). This indicates a potential application in the development of new anticancer therapies.
Mechanism of Action
Safety and Hazards
Future Directions
The potential future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, investigating its mechanism of action, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
4-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S2/c1-30-16-6-3-12(9-17(16)31-2)10-18-20(27)24(22(32)33-18)8-7-19(26)23-13-4-5-14(21(28)29)15(25)11-13/h3-6,9-11,25H,7-8H2,1-2H3,(H,23,26)(H,28,29)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJZIUOLNKYCCU-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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